molecular formula C19H20N2O5 B4922832 Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate

Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate

Cat. No.: B4922832
M. Wt: 356.4 g/mol
InChI Key: ZEQARQPRCXUWBU-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety, a butan-2-yl substituted phenyl group, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multiple steps:

    Carbamoylation: The attachment of a carbamoyl group to the phenyl ring.

    Esterification: The formation of the methyl ester.

Each step requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid under controlled temperatures. Carbamoylation can be achieved using isocyanates or carbamoyl chlorides in the presence of a base. Esterification typically involves methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.

    Oxidation: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a carboxylic acid.

    Oxidation: Formation of a ketone or carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(methyl)phenyl]carbamoyl}-5-nitrobenzoate
  • Methyl 3-{[4-(ethyl)phenyl]carbamoyl}-5-nitrobenzoate

Uniqueness

Methyl 3-{[4-(butan-2-yl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its methyl and ethyl analogs.

Properties

IUPAC Name

methyl 3-[(4-butan-2-ylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-4-12(2)13-5-7-16(8-6-13)20-18(22)14-9-15(19(23)26-3)11-17(10-14)21(24)25/h5-12H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQARQPRCXUWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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